molecular formula C11H9NO4 B2586430 Ethyl 2,3-dioxoindoline-5-carboxylate CAS No. 25128-38-5

Ethyl 2,3-dioxoindoline-5-carboxylate

Cat. No. B2586430
CAS RN: 25128-38-5
M. Wt: 219.196
InChI Key: PZOOJCPTYHCVQL-UHFFFAOYSA-N
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Description

Ethyl 2,3-dioxoindoline-5-carboxylate is a chemical compound with the molecular formula C11H9NO4 . It has a molecular weight of 219.2 and is typically in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO4/c1-2-16-11(15)6-3-4-8-7(5-6)9(13)10(14)12-8/h3-5H,2H2,1H3,(H,12,13,14) . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 219.2 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Functionalization

Ethyl 2,3-dioxoindoline-5-carboxylate has been utilized in various synthetic pathways. For instance, it acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, forming highly functionalized tetrahydropyridines. These compounds are produced with excellent yields and complete regioselectivity, showcasing the versatility of this compound in synthesis processes (Zhu, Lan, & Kwon, 2003).

Optical and Material Applications

Novel derivatives of this compound have been synthesized and used in material sciences. For instance, ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate was prepared and used to create thin films. These films exhibit remarkable optical behavior, making the material suitable for manufacturing organic photodiodes, highlighting the potential of this compound derivatives in advanced optical applications (Elkanzi et al., 2020).

Biological and Medicinal Research

While avoiding details on drug usage and side effects, it's worth noting that this compound derivatives have been investigated for their biological activity. For instance, a series of new compounds derived from this compound showed promising antimicrobial activity against various bacteria, suggesting potential medicinal applications in treating infectious diseases (Akhaja & Raval, 2013).

Corrosion Inhibition

In the industrial sector, derivatives of this compound have been used as corrosion inhibitors for mild steel, particularly in the industrial pickling process. These inhibitors show high efficiency, with studies indicating up to 98.8% efficiency at certain concentrations, suggesting their significant potential in industrial applications (Dohare et al., 2017).

Future Directions

Indole derivatives, such as Ethyl 2,3-dioxoindoline-5-carboxylate, have diverse biological activities and have been suggested to have significant potential for exploration for new therapeutic possibilities .

Biochemical Analysis

Biochemical Properties

Ethyl 2,3-dioxoindoline-5-carboxylate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to modulation of the enzyme activities, thereby influencing the cellular redox state. Additionally, this compound can bind to proteins involved in signal transduction pathways, affecting their conformation and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. In normal cells, it may influence cell signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular metabolism. These effects highlight the compound’s potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but may degrade under extreme conditions such as high temperatures or acidic environments. Long-term exposure to the compound in in vitro studies has shown sustained effects on cellular function, including prolonged activation of stress response pathways and alterations in cell cycle progression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit protective effects against oxidative stress and inflammation. At high doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and detoxification. It interacts with enzymes such as glutathione peroxidase and glutathione reductase, which are crucial for maintaining cellular redox balance. These interactions can affect metabolic flux and alter the levels of metabolites involved in antioxidant defense .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, it may localize to specific organelles such as mitochondria, where it can exert its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments such as the nucleus or endoplasmic reticulum, where it can interact with target proteins and modulate their activity. These localization patterns are essential for understanding the compound’s function and potential therapeutic applications .

properties

IUPAC Name

ethyl 2,3-dioxo-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-2-16-11(15)6-3-4-8-7(5-6)9(13)10(14)12-8/h3-5H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOOJCPTYHCVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the general procedure, 4.06 g of 5-carboethoxy-3-methylthiooxindole and an E.Q. of sublimed potassium t-butoxide in 250 ml of dry tetrahydrofuran was stirred and aerated for 6 h at 0° C. and 18 h at 25° C. Acidification with 1.35 ml of conc. hydrochloric acid in 25 ml of water, followed by extraction with ether and normal workup (vide supra), gave a yellow solid which was recrystallized from ethyl acetate to yield 2.20 g (60%) of 5-carboethoxyisatin, mp 205°-206° C. EXAMPLE 3: 5-Methylisatin
Name
5-carboethoxy-3-methylthiooxindole
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

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